methanone CAS No. 88216-65-3](/img/structure/B14391700.png)
[4-Hydroxy-3,5-di(propan-2-yl)phenyl](2-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone: is an organic compound with a complex structure that includes both phenolic and ketonic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone typically involves the reaction of 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde with 2-hydroxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the ketone linkage between the two aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic groups in 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone can undergo oxidation to form quinones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine:
- Explored for its potential anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone is largely dependent on its functional groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The ketone group can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3,5-di(propan-2-yl)benzaldehyde: Shares the phenolic and isopropyl groups but lacks the ketone functionality.
2-Hydroxybenzophenone: Contains the ketone and phenolic groups but lacks the isopropyl substituents.
Uniqueness:
- The combination of phenolic, ketone, and isopropyl groups in 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone provides a unique set of chemical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
88216-65-3 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
[4-hydroxy-3,5-di(propan-2-yl)phenyl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H22O3/c1-11(2)15-9-13(10-16(12(3)4)19(15)22)18(21)14-7-5-6-8-17(14)20/h5-12,20,22H,1-4H3 |
Clé InChI |
FHANNXQQQMQLFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



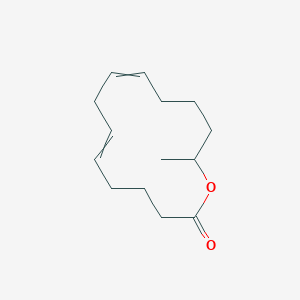

![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
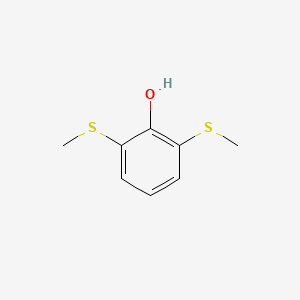
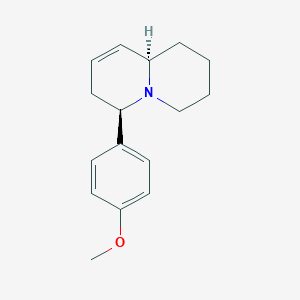
![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
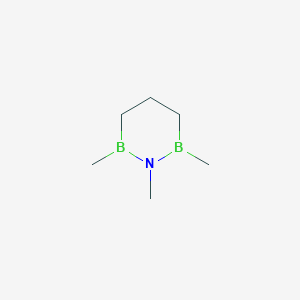
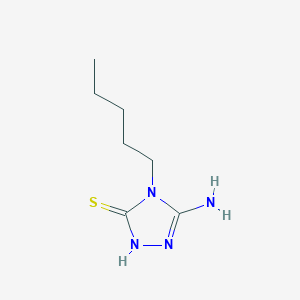
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
